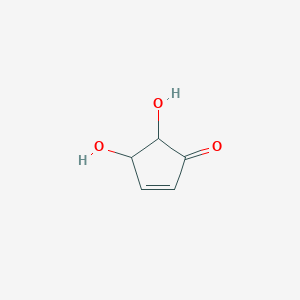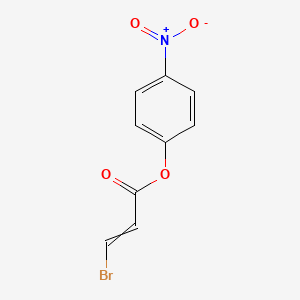
4-Nitrophenyl 3-bromoprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl 3-bromoprop-2-enoate is an organic compound characterized by the presence of a nitrophenyl group and a bromopropenoate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 3-bromoprop-2-enoate typically involves the esterification of 4-nitrophenol with 3-bromoprop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-Nitrophenyl 3-bromoprop-2-enoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 3-bromoprop-2-enoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Products such as 4-nitrophenyl 3-azidoprop-2-enoate or 4-nitrophenyl 3-thiocyanatoprop-2-enoate.
Reduction: 4-Aminophenyl 3-bromoprop-2-enoate.
Ester Hydrolysis: 4-Nitrophenol and 3-bromoprop-2-enoic acid.
科学研究应用
4-Nitrophenyl 3-bromoprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
作用机制
The mechanism of action of 4-Nitrophenyl 3-bromoprop-2-enoate involves its reactivity towards nucleophiles and reducing agents. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds with potential biological activities .
相似化合物的比较
4-Nitrophenyl Acetate: Similar in structure but lacks the bromopropenoate moiety.
4-Nitrophenyl 3-chloroprop-2-enoate: Similar but with a chlorine atom instead of bromine.
4-Nitrophenyl 3-iodoprop-2-enoate: Similar but with an iodine atom instead of bromine.
Uniqueness: 4-Nitrophenyl 3-bromoprop-2-enoate is unique due to the presence of both a nitrophenyl group and a bromopropenoate moiety, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and materials science .
属性
CAS 编号 |
401520-62-5 |
|---|---|
分子式 |
C9H6BrNO4 |
分子量 |
272.05 g/mol |
IUPAC 名称 |
(4-nitrophenyl) 3-bromoprop-2-enoate |
InChI |
InChI=1S/C9H6BrNO4/c10-6-5-9(12)15-8-3-1-7(2-4-8)11(13)14/h1-6H |
InChI 键 |
XFJUSTFNXHOBHA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C=CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
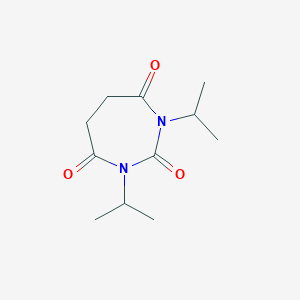
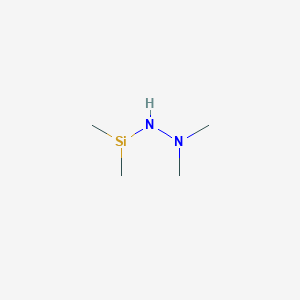

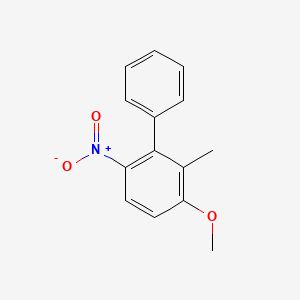

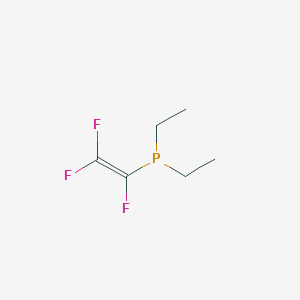

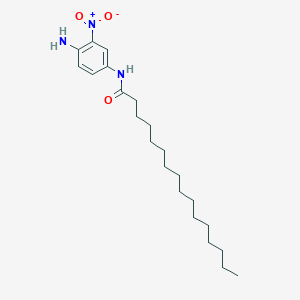
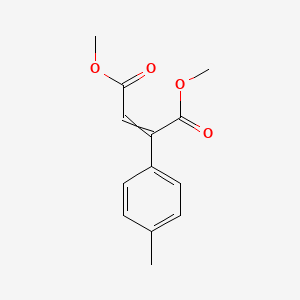
![4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline](/img/structure/B14240755.png)
